Elgodipine hydrochloride
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Overview
Description
Elgodipine hydrochloride is a phenyldihydropyridine derivative that acts as a calcium channel antagonist. It inhibits both T-type and L-type calcium channels in a concentration-dependent manner. Initially developed for the treatment of cardiovascular diseases, its development was discontinued after clinical trials .
Preparation Methods
Elgodipine hydrochloride can be synthesized through a multi-step process:
Alkylation: N-methyl-2-aminoethanol is alkylated with 4-fluorobenzyl chloride to produce 2-[N-(4-fluorobenzyl)-N-methylamino]ethanol.
Esterification: This intermediate is esterified with 2,2,6-trimethyl-4H-1,3-dioxin-4-one to yield the corresponding acetoacetic ester.
Condensation: The acetoacetic ester is then condensed with 2,3-methylenedioxybenzaldehyde to form 2-[N-(4-fluorobenzyl)-N-methylamino]ethyl 2-(2,3-methylenedioxybenzylidene)acetoacetate.
Cyclization: Finally, this compound is cyclized with isopropyl 3-aminocrotonate to produce elgodipine.
Chemical Reactions Analysis
Elgodipine hydrochloride undergoes various chemical reactions:
Oxidation: It can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify its structure, potentially altering its pharmacological properties.
Scientific Research Applications
Elgodipine hydrochloride has been studied extensively for its cardiovascular effects. It has shown promise as an anti-ischaemic agent in patients with chronic stable angina, improving exercise tolerance and reducing symptoms of angina . Additionally, its hemodynamic properties have been evaluated in various animal models, demonstrating its potential to improve coronary blood flow without significant reflex tachycardia . Although its development was discontinued, it remains a compound of interest in cardiovascular research.
Mechanism of Action
Elgodipine hydrochloride exerts its effects by inhibiting L-type and T-type calcium channels. This inhibition leads to vasodilation and decreased systemic vascular resistance, which in turn improves cardiac function. By reducing the influx of calcium ions into cardiac and smooth muscle cells, elgodipine decreases myocardial oxygen demand and increases coronary blood flow, thereby alleviating symptoms of angina .
Comparison with Similar Compounds
Elgodipine hydrochloride belongs to the dihydropyridine class of calcium channel antagonists, similar to compounds like nifedipine, nicardipine, and amlodipine. Compared to nicardipine, elgodipine has been shown to produce less reflex tachycardia and has a more favorable effect on myocardial oxygen supply-demand balance . Its unique ability to increase coronary blood flow without significant increases in myocardial oxygen consumption sets it apart from other similar compounds .
References
Properties
CAS No. |
121489-04-1 |
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Molecular Formula |
C29H34ClFN2O6 |
Molecular Weight |
561.0 g/mol |
IUPAC Name |
3-O-[2-[(4-fluorophenyl)methyl-methylamino]ethyl] 5-O-propan-2-yl 4-(1,3-benzodioxol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride |
InChI |
InChI=1S/C29H33FN2O6.ClH/c1-17(2)38-29(34)25-19(4)31-18(3)24(26(25)22-7-6-8-23-27(22)37-16-36-23)28(33)35-14-13-32(5)15-20-9-11-21(30)12-10-20;/h6-12,17,26,31H,13-16H2,1-5H3;1H |
InChI Key |
JBKDMKOYLBVOOR-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=C3C(=CC=C2)OCO3)C(=O)OCCN(C)CC4=CC=C(C=C4)F.Cl |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=C3C(=CC=C2)OCO3)C(=O)OCCN(C)CC4=CC=C(C=C4)F.Cl |
Synonyms |
elgodipine IQB 875 IQB-875 isopropyl (2-(N-methyl-N-(4-fluorobenzyl)amine)ethyl-2,6-dimethyl-4-(2',3'-methylenedioxyphenyl)-1,5-dihydropyridine-3,5-dicarboxylate) |
Origin of Product |
United States |
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